(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene
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Overview
Description
(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene: is a bicyclic compound characterized by its unique structure, which includes two fused rings and two methyl groups positioned at the 6th and 7th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene typically involves the use of specific starting materials and reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor ketone using L-Selectride, followed by acetylation and enzymatic resolution using lipases from microorganisms such as Pseudomonas fluorescens . The reaction conditions include maintaining a pH of 7.0 and using phosphate buffer, with continuous stirring and pH adjustment using sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes, which ensure high enantiomeric excess and yield. The use of lipases for enzymatic resolution is a preferred method due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield different stereoisomers of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Swern oxidation reagents.
Reduction: L-Selectride is commonly used for selective reduction.
Substitution: Reagents such as chlorocyclobutanone are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Stereoisomeric alcohols.
Substitution: Derivatives such as 2-phenyltropone and cycloheptadienone enamines.
Scientific Research Applications
Chemistry: (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene is used as a building block in organic synthesis, particularly in the synthesis of cyclopentanoid and butanoid target molecules .
Biology and Medicine: This compound is utilized in the study of enantioselective reactions and the synthesis of biologically active molecules, including prostaglandins and leukotrienes .
Industry: In the industrial sector, it is used for the production of chiral intermediates and fine chemicals .
Mechanism of Action
The mechanism of action of (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene involves its interaction with specific enzymes and molecular targets. For example, during enzymatic resolution, lipases selectively hydrolyze one enantiomer over the other, leading to high enantiomeric excess . The compound’s unique structure allows it to participate in various stereoselective reactions, making it valuable in the synthesis of chiral molecules.
Comparison with Similar Compounds
- (1S,5R,6S,7R)-7-Methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-ol
- 2-((1R,5S,6S)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid
Uniqueness: (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene is unique due to its specific stereochemistry and the presence of two methyl groups at the 6th and 7th positions. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound in stereoselective synthesis and chiral resolution processes.
Properties
CAS No. |
87116-59-4 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(6S,7S)-6,7-dimethylbicyclo[3.2.0]hept-1(5)-ene |
InChI |
InChI=1S/C9H14/c1-6-7(2)9-5-3-4-8(6)9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
PEVJKSXXDGFJKM-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C1CCC2)C |
Canonical SMILES |
CC1C(C2=C1CCC2)C |
Origin of Product |
United States |
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